REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([OH:11])(=O)=[O:9].P(Cl)(Cl)([Cl:14])=O.P(Cl)(Cl)Cl.ClCl.[ClH:23]>>[Cl:23][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[S:8]([Cl:14])(=[O:11])=[O:9]
|
Name
|
|
Quantity
|
1137.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=NC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
2085 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1345 mL
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1092 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 24 hours under reflux
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
5550 g (3313 ml) phosphorus oxychloride are distilled off under water pump vacuum
|
Type
|
CUSTOM
|
Details
|
is taken up at about 40° C. with 5030 g (4000 ml) ethylene chloride and, with external water cooling
|
Type
|
ADDITION
|
Details
|
mixed portionwise with 2600 ml water at a maximum of 30° C
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
STIRRING
|
Details
|
the organic phase is stirred up twice with, in each case, 2500 ml water
|
Type
|
DISTILLATION
|
Details
|
By distilling off of the solvent
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1)S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |